molecular formula C8H8O4 B1209882 2,5-Dimethoxy-1,4-benzoquinone CAS No. 3117-03-1

2,5-Dimethoxy-1,4-benzoquinone

Cat. No. B1209882
CAS RN: 3117-03-1
M. Wt: 168.15 g/mol
InChI Key: RMMPZDDLWLALLJ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-1,4-benzoquinone (DMBQ) is a highly versatile compound used in a variety of scientific research applications. It is a quinone, a type of organic compound containing two ketone groups, which can be used for a wide range of purposes, including synthesis, electrochemical studies, and biological research.

Scientific Research Applications

Antibacterial Properties

2,5-Dimethoxy-1,4-benzoquinone and its derivatives demonstrate significant antibacterial properties. A study highlighted the antibacterial activity of certain 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Streptococcus pyogenes (Lana, Carazza, & Takahashi, 2006). Additionally, 2,6-dimethoxy-1,4-benzoquinone and its analogues exhibit antimicrobial activities against several food-borne bacteria, suggesting their potential as food supplemental agents (Park, Shim, & Lee, 2014).

Polymerization and Material Synthesis

This compound is capable of undergoing novel polycondensation reactions with diamines such as 1,6-hexanediamine. This leads to the production of polymers with varying degrees of polymerization and properties, making it a valuable monomer in polymer science (Colletti, Stewart, Taylor, MacNeill, & Mathias, 1991).

Applications in Energy Storage

This compound (DMBQ) has been investigated as an active material for rechargeable lithium batteries. A positive-electrode incorporating DMBQ demonstrated an initial discharge capacity more than twice that of conventional lithium cobalt oxide, indicating its potential as a high-capacity organic positive-electrode material (Yao et al., 2010).

Impact on Adipocyte Differentiation

2,6-Dimethoxy-1,4-benzoquinone, a derivative of this compound, has been shown to inhibit adipocyte differentiation. It significantly reduced the expression of various adipogenic transcription factors and attenuated mammalian target of rapamycin complex 1 activity. These findings suggest a potential role in suppressing adipogenesis and possibly in the treatment of obesity (Son et al., 2018).

Organometallic Chemistry

The compound reacts with Group 4 tetrahalides and bis-cyclopentadienyl derivatives to form various adducts and derivatives. These interactions highlight its utility in organometallic chemistry, particularly in the synthesis of mono- and bi-metallic derivatives (Calderazzo, Englert, Pampaloni, & Passarelli, 2001).

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-1,4-benzoquinone (DMQ) is the reduced graphene oxide (rGO) sheets . DMQ is decorated on these sheets and provides stable redox-active centers . It also serves as a spacer to avoid rGO sheets aggregation, leading to a three-dimensional hierarchical electrode architecture .

Mode of Action

DMQ interacts with its targets (rGO sheets) through a redox-active mechanism . This interaction results in the formation of a high capacitance and long cycle life pseudocapacitive electrode . The redox activity of DMQ is crucial for its function as it provides the necessary centers for electron transfer .

Biochemical Pathways

The biochemical pathways affected by DMQ primarily involve energy storage systems . DMQ, being an electrochemically active organic material, is a sustainable alternative to metal-based counterparts in these systems . The poor conductivity of such organic materials often results in capacitance fade upon cycling .

Pharmacokinetics

It’s known that the presence of two carbonyl groups in the dmbq prevents the use of any grignard-based magnesium electrolytes, as the grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of dmbq in solutions .

Result of Action

The result of DMQ’s action is the creation of a high capacitance and long cycle life pseudocapacitive electrode . When tested as a pseudocapacitive electrode, it exhibited an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid . Most importantly, optimized electrodes showed an excellent capacitance retention of 99% after 25,000 cycles at 50 mV s −1 .

Action Environment

The action of DMQ is influenced by environmental factors. For instance, the careful selection of the conductive substrate, electrode architecture, and organic molecules plays a crucial role in achieving high capacitance and long cycling performance . Furthermore, the environment in which DMQ operates, such as the presence of sulfuric acid, can significantly impact its efficacy and stability .

Safety and Hazards

DMBQ is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for DMBQ research include its potential use in energy storage systems . Its structural behavior during charge and discharge processes is being investigated to understand the charge–discharge mechanism and the factors that determine the deterioration of organic batteries . This could guide the design of future high-performance organic batteries .

properties

IUPAC Name

2,5-dimethoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMPZDDLWLALLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185096
Record name 2,5-Dimethoxy-4-benzoquinone
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thermophillin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3117-03-1
Record name 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione
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Record name 2,5-Dimethoxy-4-benzoquinone
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Record name 2,5-Dimethoxybenzoquinone
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Record name 2,5-Dimethoxy-4-benzoquinone
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Record name 2,5-DIMETHOXY-4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS
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Record name Thermophillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Thermophillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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